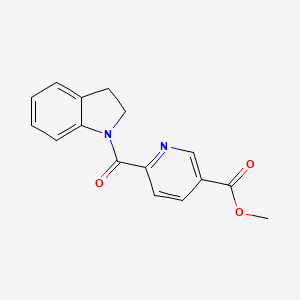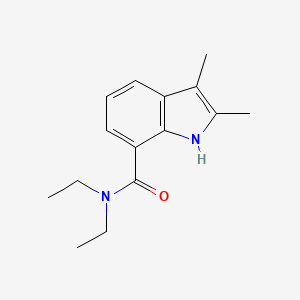
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate, also known as J147, is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
作用機序
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and energy metabolism. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to activate the protein sirtuin 1 (SIRT1), which is involved in regulating cellular metabolism and stress responses. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's ability to increase BDNF production and reduce amyloid beta production may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has a number of biochemical and physiological effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic plasticity. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is that it has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases. However, one limitation is that the mechanism of action of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is not fully understood, which makes it difficult to develop targeted therapies. Another limitation is that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate. One area of research is to further elucidate its mechanism of action and identify potential targets for drug development. Another area of research is to test Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could investigate the potential use of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in treating other neurodegenerative diseases beyond Alzheimer's disease.
合成法
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate was first synthesized by the Salk Institute for Biological Studies in 2011. The synthesis method involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with 3-pyridinecarboxaldehyde in the presence of a base, followed by esterification with methanol. The final product is a white powder with a molecular weight of 383.4 g/mol.
科学的研究の応用
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential use in treating neurodegenerative diseases. In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has neuroprotective and cognitive-enhancing effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
特性
IUPAC Name |
methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-6-7-13(17-10-12)15(19)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKXBVTNAJXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)